1-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride
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Overview
Description
1-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride is a complex organic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the dimethyl groups and the benzene-1,4-diamine moiety. Common reagents used in these reactions include dimethyl sulfate, aniline derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
1-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-amine
- N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-b-alanine hydrochloride
Uniqueness
1-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride is unique due to its specific substitution pattern and the presence of both thieno[2,3-d]pyrimidine and benzene-1,4-diamine moieties. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S.ClH/c1-10-11(2)21-16-14(10)15(17-9-18-16)19-12-5-7-13(8-6-12)20(3)4;/h5-9H,1-4H3,(H,17,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZJNZYUHPIQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC=C(C=C3)N(C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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